Unraveling the Crystalline Architecture of Silver Citrate Hydrate: A Technical Guide
Unraveling the Crystalline Architecture of Silver Citrate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of silver citrate (B86180) hydrate (B1144303), a compound of significant interest for its antimicrobial properties in various medical and pharmaceutical applications. This document details the precise atomic arrangement, summarizes key crystallographic data, outlines experimental protocols for its synthesis and crystallization, and visualizes the synthetic workflow and its established antimicrobial mechanism of action.
Physicochemical Properties
Silver citrate hydrate (Ag₃C₆H₅O₇·nH₂O) presents as a white, crystalline powder with limited solubility in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Ag₃O₈ | [2] |
| Molecular Weight | 533.74 g/mol | [2] |
| CAS Number | 206986-90-5 | [3] |
| Appearance | Off-white to light grey powder | [3] |
| Melting Point | 170 °C (decomposes) | [3] |
| Solubility in Water | ~0.3 g/L | [4] |
Crystal Structure Analysis
The definitive crystal structure of what is commercially known as silver citrate hydrate has been determined through single-crystal X-ray diffraction to be trisilver(I) citrate , with the chemical formula 3Ag⁺·C₆H₅O₇³⁻.[1][5] The powder diffraction pattern of this anhydrous trisilver citrate is identical to that of the commercially available "silver citrate hydrate".[1][5]
The crystal structure reveals a three-dimensional coordination polymer.[1] In this network, each citrate anion acts as a bridge, linking three separate silver ions through its carboxylate oxygen atoms.[1] This arrangement results in irregular [AgO₄] coordination polyhedra for the silver cations.[1][6] A notable feature of the crystal packing is an intramolecular O—H⋯O hydrogen bond between the hydroxyl group and one of the terminal carboxylate groups of the citrate molecule.[1][6]
Crystallographic Data
The crystallographic data for trisilver(I) citrate provides a quantitative description of its solid-state structure.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [7] |
| a | 6.6181 (7) Å | [1] |
| b | 11.8477 (11) Å | [1] |
| c | 22.386 (2) Å | [1] |
| V | 1755.3 (3) ų | [1] |
| Z | 8 | [1] |
| Temperature | 299 K | [1] |
Selected Bond Lengths
The distances between the silver cations and the oxygen atoms of the citrate anions define the coordination environment.
| Bond | Length (Å) | Reference |
| Ag1—O6i | 2.275 (3) | [7] |
| Ag1—O3 | 2.416 (3) | [7] |
| Ag1—O6ii | 2.539 (3) | [7] |
| Ag1—O7ii | 2.555 (3) | [7] |
| Ag2—O2iii | 2.300 (3) | [7] |
| Ag2—O3 | 2.477 (4) | [7] |
| Ag2—O7ii | 2.550 (3) | [7] |
| Ag2—Ag3 | 2.8801 (6) | [7] |
Experimental Protocols
The synthesis of silver citrate hydrate can be achieved through several precipitation reactions. Below are detailed methodologies for the most common synthetic routes, followed by the protocol for single crystal growth for diffraction studies.
Synthesis of Silver Citrate Precipitate
The following protocols describe the synthesis of a silver citrate precipitate, which can then be used for crystallization.
a) Sodium Citrate Route [4]
-
Prepare separate aqueous solutions of silver nitrate (B79036) (AgNO₃) and trisodium (B8492382) citrate (Na₃C₆H₅O₇) with stoichiometric amounts of each chemical dissolved in 100 mL of deionized water.
-
Mix the two solutions in a 400 mL beaker.
-
Stir the mixture magnetically for 30 minutes, during which a white precipitate of silver citrate will form.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deionized water.
-
Dry the resulting pure silver citrate.
b) Sodium Hydroxide (B78521) Route [4][8]
-
Prepare aqueous solutions of silver nitrate (AgNO₃) and citric acid (H₃C₆H₅O₇).
-
Prepare a separate aqueous solution of sodium hydroxide (NaOH).
-
Mix the silver nitrate and citric acid solutions.
-
Add the sodium hydroxide solution to the mixture to facilitate the precipitation of silver citrate.
-
Separate the precipitate by filtration, wash with deionized water, and dry.
c) Ammonium (B1175870) Hydroxide Route [4][8]
-
Prepare aqueous solutions of silver nitrate (AgNO₃) and citric acid (H₃C₆H₅O₇).
-
Prepare a separate aqueous solution of ammonium hydroxide (NH₄OH).
-
Add the ammonium hydroxide solution to the silver nitrate solution to form a silver diamine complex.
-
Add the citric acid solution to the silver diamine complex solution to precipitate silver citrate.
-
Filter, wash with deionized water, and dry the precipitate.
Single Crystal Growth for X-ray Diffraction[5]
-
Prepare a 0.5 mol/L aqueous solution of sodium dihydrogen citrate by dissolving the appropriate amounts of trisodium citrate and citric acid in deionized water.
-
Add 1 mL of this solution to 1 mL of a 0.5 mol/L silver nitrate solution, which will yield a white precipitate.
-
Wash the precipitate with deionized water.
-
Heat the precipitate to 323 K (50 °C) with 1 mL of deionized water to create a saturated solution.
-
Upon cooling to room temperature, filter the saturated solution and set it aside for evaporation.
-
Over a period of several days, small, colorless, rod-like crystals suitable for X-ray structure determination will form.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of silver citrate and the key mechanisms of its antimicrobial action.
References
- 1. Trisilver(I) citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver citrate hydrate | C6H10Ag3O8 | CID 22836408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Antimicrobial Activity of Silver Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trisilver(I) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
